Acute Oral Toxicity: Nicotinate vs. Free Base
In a 1973 preclinical safety evaluation conducted by Suter and Zutter, pimefylline nicotinate demonstrated substantially reduced acute oral toxicity compared to its parent free base compound, pimefylline [1]. The nicotinate salt formation increased the oral LD50 from 1900 mg/kg to 2530 mg/kg in mice, representing a 33% improvement in acute oral safety margin [1]. This difference reflects the salt form's impact on bioavailability, absorption kinetics, and systemic exposure profile.
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | 2530 mg/kg orally |
| Comparator Or Baseline | Pimefylline free base: 1900 mg/kg orally |
| Quantified Difference | +33% higher LD50 (630 mg/kg absolute increase) |
| Conditions | Murine model (mice), single oral administration, 1973 |
Why This Matters
Higher LD50 indicates a wider therapeutic safety window, reducing preclinical attrition risk in dose-ranging toxicology studies and offering formulation flexibility for oral delivery development.
- [1] Suter H, Zutter H. Structure determination, properties and chemistry of pimefylline and its nicotinate salt. Pharm. Acta Helv. 1973;48(3):133. Toxicity data: LD50 in mice (mg/kg): 1900 orally (free base), 2530 orally (nicotinate). View Source
